Lithocholic Acid Hydroxyamide (LCAHA) is a derivative of lithocholic acid, a bile acid that has gained attention in recent years for its potential applications in cancer therapy. LCAHA has shown promise in inhibiting the growth of certain cancer cell lines, particularly those associated with colon cancer. This article will explore the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential applications of LCAHA.
Lithocholic acid is a naturally occurring bile acid synthesized in the liver from cholesterol. It plays a role in the digestion and absorption of fats. LCAHA is classified as a steroid derivative due to its structural similarity to lithocholic acid, modified with hydroxyamide functional groups that enhance its biological activity and solubility.
The synthesis of LCAHA involves several steps that modify the lithocholic acid structure to introduce hydroxyamide functionalities. The process typically begins with the derivatization of lithocholic acid at specific carbon positions (C3 and C24).
The synthesis results in a compound that exhibits enhanced solubility and biological activity compared to its parent compound, lithocholic acid .
LCAHA retains the steroid backbone characteristic of lithocholic acid but features hydroxyamide modifications that alter its chemical behavior.
The structural modifications are crucial for enhancing its pharmacological properties, making it more effective against cancer cells .
LCAHA undergoes various chemical reactions that contribute to its biological activity.
These reactions highlight LCAHA's versatility as a therapeutic agent .
The mechanism by which LCAHA exerts its effects on cancer cells involves several pathways:
The selectivity between growth inhibition and lethal effects suggests a biphasic response that could be exploited for therapeutic purposes.
LCAHA exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's bioavailability and therapeutic efficacy .
LCAHA's primary application lies in cancer research, particularly in developing treatments for colon cancer. Its ability to inhibit cell growth and induce apoptosis makes it a candidate for further investigation as a small-molecule therapeutic agent.
Chemical Compound Perspective
Metaheuristic Algorithm Perspective
Table 1: Key Features of LCAHA Chemical Structure
Property | Value/Description |
---|---|
Chemical Formula | C₂₄H₄₁NO₃ |
Molecular Weight | 391.59 g/mol |
CAS Number | 117094-40-3 |
Solubility | >45 mg/mL in DMSO |
Key Modification | C-24 hydroxyamide group |
Biochemical Development
LCAHA emerged from systematic derivatization of lithocholic acid (LCA)—a secondary bile acid with modest anticancer activity. Early analogs (e.g., LCACN, LCAE) showed improved USP inhibition but poor solubility. The C-24 hydroxyamide variant (LCAHA) achieved optimal target affinity and cellular potency due to:
Compound | GI₅₀ (μM) in HCT116wt | USP2a IC₅₀ (μM) |
---|---|---|
LCA | >30 | 31.1 |
LCACN | >25 | 7.4 |
LCAE | >20 | 5.8 |
LCAHA | 0.87 | 9.7 |
Algorithmic Evolution
The Artificial Hummingbird Algorithm (AHA) modeled territorial foraging behaviors but faced premature convergence in high-dimensional problems. LCAHA addressed these limitations through:
Biochemical Impact
LCAHA’s USP2a-selective inhibition provides a template for oncotherapeutics targeting protein stability:
Computational Advancements
LCAHA’s hybrid architecture establishes new benchmarks in engineering optimization:
Table 3: LCAHA Algorithm Performance vs. Competing Metaheuristics
Algorithm | SSE (PEMFC Model) | Convergence Speed | Local Optima Escape Rate |
---|---|---|---|
PSO | 0.1924 | 1.0x | Low |
GWO | 0.0364 | 1.8x | Medium |
DE | 0.0412 | 2.1x | Medium |
LCAHA | 0.0254 | 3.4x | High |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7